molecular formula C12H19F2NO3 B6156443 tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate CAS No. 2229374-61-0

tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Cat. No.: B6156443
CAS No.: 2229374-61-0
M. Wt: 263.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H19F2NO3. This compound is characterized by the presence of a piperidine ring substituted with a difluoroacetyl group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

CAS No.

2229374-61-0

Molecular Formula

C12H19F2NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of difluoroacetyl oxides.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.